CHAPSO
CHAPSO
RN given refers to (3alpha,5beta,7alpha,12alpha)-isomer
Brand Name:
Vulcanchem
CAS No.:
82473-24-3
VCID:
VC0005153
InChI:
InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1
SMILES:
Array
Molecular Formula:
C32H58N2O8S
Molecular Weight:
630.9 g/mol
CHAPSO
CAS No.: 82473-24-3
Cat. No.: VC0005153
Molecular Formula: C32H58N2O8S
Molecular Weight: 630.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | RN given refers to (3alpha,5beta,7alpha,12alpha)-isomer |
|---|---|
| CAS No. | 82473-24-3 |
| Molecular Formula | C32H58N2O8S |
| Molecular Weight | 630.9 g/mol |
| IUPAC Name | 3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate |
| Standard InChI | InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 |
| Standard InChI Key | GUQQBLRVXOUDTN-XOHPMCGNSA-N |
| Isomeric SMILES | C[C@H](CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
| Canonical SMILES | CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
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